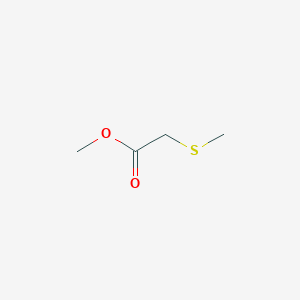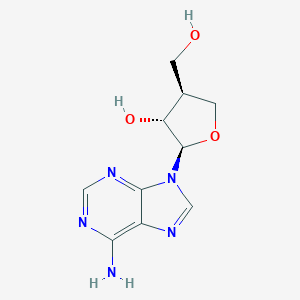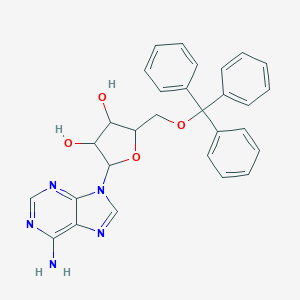
(2S,6S)-2,6-dimetilmorfolina
Descripción general
Descripción
IDX899 es un nuevo inhibidor no nucleósido de la transcriptasa inversa (INNTI) desarrollado para el tratamiento del virus de la inmunodeficiencia humana tipo 1 (VIH-1). Es conocido por su potente actividad antiviral contra las cepas de VIH-1 tanto de tipo salvaje como resistentes a los INNTI. IDX899 ha mostrado una alta barrera genética a la resistencia, lo que lo convierte en un candidato prometedor para la terapia antirretroviral .
Aplicaciones Científicas De Investigación
IDX899 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: IDX899 se utiliza como compuesto modelo para estudiar los mecanismos de INNTI y los perfiles de resistencia.
Biología: Se emplea en estudios biológicos para comprender sus efectos sobre la replicación del VIH-1 y la resistencia.
Medicina: IDX899 se está investigando por su posible uso en la terapia antirretroviral para pacientes infectados con VIH-1.
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos antirretrovirales.
Mecanismo De Acción
IDX899 ejerce sus efectos al unirse al bolsillo hidrofóbico de la enzima transcriptasa inversa del VIH-1. Esta unión induce un cambio conformacional en la enzima, inhibiendo su capacidad de sintetizar ADN viral a partir del ARN. Los objetivos moleculares de IDX899 incluyen residuos específicos de aminoácidos dentro de la enzima transcriptasa inversa, como Y181C y K103N. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la replicación viral y la prevención de la formación de mutantes resistentes a los fármacos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
IDX899 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un andamio de aril-fosfo-indol. La ruta sintética típicamente implica los siguientes pasos:
Formación del Núcleo de Indol: El núcleo de indol se sintetiza a través de una reacción de síntesis de indol de Fischer.
Fosforilación: El núcleo de indol se fosforila luego utilizando agentes fosforilantes apropiados.
Sustitución de Aril: El indol fosforilado se somete a reacciones de sustitución de aril para introducir los grupos aril deseados.
Métodos de Producción Industrial
La producción industrial de IDX899 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para garantizar un alto rendimiento y pureza. El proceso también involucra pasos de purificación, como la recristalización y la cromatografía, para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
IDX899 experimenta varias reacciones químicas, que incluyen:
Oxidación: IDX899 puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir IDX899 en formas reducidas.
Sustitución: IDX899 puede participar en reacciones de sustitución, donde los grupos funcionales en la molécula se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos en diversas condiciones.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de IDX899 puede producir derivados oxidados con propiedades farmacológicas alteradas .
Comparación Con Compuestos Similares
IDX899 se compara con otros INNTI, como:
Etravirina: IDX899 tiene una barrera más alta a la resistencia y una mejor actividad contra las cepas resistentes a los INNTI.
Rilpivirina: IDX899 muestra mejores propiedades farmacocinéticas y menos efectos secundarios.
Efavirenz: IDX899 tiene un perfil de resistencia más favorable y menos efectos secundarios en el sistema nervioso central.
La singularidad de IDX899 radica en su alta barrera genética a la resistencia, su potente actividad antiviral y su mejor perfil de seguridad en comparación con otros INNTI .
Propiedades
IUPAC Name |
(2S,6S)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-45-6, 276252-73-4 | |
| Record name | 2,6-Dimethylmorpholine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylmorpholine, (2S,6S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S,6S)-2,6-Dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, (2S,6S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















